molecular formula C15H18N6O B2687890 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2415509-39-4

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2687890
CAS No.: 2415509-39-4
M. Wt: 298.35
InChI Key: JXNNHBAAPNOORD-UHFFFAOYSA-N
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Description

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperazine ring, which is further functionalized with a methylpyrazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine moiety is introduced via nucleophilic substitution reactions, where the pyrimidine core is reacted with piperazine derivatives.

    Attachment of the methylpyrazine group: The final step involves the acylation of the piperazine ring with 6-methylpyrazine-2-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure but lacks the methylpyrazine moiety.

    6-Methylpyrazine-2-carboxamide: Contains the methylpyrazine group but lacks the pyrimidine and piperazine rings.

    N-(4-Pyrimidinyl)piperazine: Contains the pyrimidine and piperazine rings but lacks the methylpyrazine group.

Uniqueness

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to the combination of its pyrimidine, piperazine, and methylpyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(6-methylpyrazin-2-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-11-7-17-10-18-14(11)20-3-5-21(6-4-20)15(22)13-9-16-8-12(2)19-13/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNNHBAAPNOORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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